(1S)-1-(2,6-difluorophenyl)ethan-1-ol

Chiral purity Quality control Pharmaceutical intermediate

(1S)-1-(2,6-difluorophenyl)ethan-1-ol (CAS 126534-38-1) is a chiral secondary alcohol bearing a 2,6-difluorophenyl substituent, widely recognized as a critical enantiopure building block in medicinal chemistry. The 2,6-difluoro pattern exerts strong electronic and steric effects that are strategically exploited in drug design, including conformational restriction and metabolic stability enhancement.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 126534-38-1
Cat. No. B3339838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,6-difluorophenyl)ethan-1-ol
CAS126534-38-1
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1F)F)O
InChIInChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1
InChIKeySIYWDKQSSDBLOA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2,6-Difluorophenyl)ethan-1-ol for Chiral Synthesis & Procurement: Baseline Overview


(1S)-1-(2,6-difluorophenyl)ethan-1-ol (CAS 126534-38-1) is a chiral secondary alcohol bearing a 2,6-difluorophenyl substituent, widely recognized as a critical enantiopure building block in medicinal chemistry [1]. The 2,6-difluoro pattern exerts strong electronic and steric effects that are strategically exploited in drug design, including conformational restriction and metabolic stability enhancement . This compound serves as an essential intermediate for synthesizing CETP inhibitors and other pharmaceutical targets, where its defined (S)-stereochemistry at the benzylic carbon is non-negotiable for downstream biological activity .

Why Generic Substitution of (1S)-1-(2,6-Difluorophenyl)ethan-1-ol Introduces Procurement Risk


Procuring the racemic mixture (1-(2,6-difluorophenyl)ethanol, CAS 87327-65-9) or the opposite enantiomer ((1R)-1-(2,6-difluorophenyl)ethan-1-ol, CAS 126534-39-2) as a direct replacement is scientifically invalid for stereospecific applications. In cases where this scaffold is embedded in bioactive molecules, the (R)-enantiomer has been shown to be the pharmacologically active isomer, while the (S)-antipode may be inactive or exhibit a different profile [1]. The 2,6-difluoro substitution pattern yields the greatest enantiodiscrimination among 19 tested aromatic alcohols on a cyclodextrin-based chiral GC stationary phase, meaning even trace amounts of the wrong enantiomer are analytically detectable and capable of compromising enantiomeric purity in regulated pharmaceutical synthesis [2].

Procurement-Ready Quantitative Differentiation Evidence for (1S)-1-(2,6-Difluorophenyl)ethan-1-ol


Enantiomeric Purity Specifications: S-Enantiomer vs. Racemate

Commercial suppliers specify the enantiomeric purity of (1S)-1-(2,6-difluorophenyl)ethan-1-ol at ≥98% chemical purity, as confirmed by multiple vendor technical datasheets . By contrast, the racemic mixture (CAS 87327-65-9) is typically supplied at 97% purity without chiral specification, offering zero enantiomeric enrichment . This distinction is critical for users requiring a pre-defined stereochemical outcome without additional chiral resolution steps.

Chiral purity Quality control Pharmaceutical intermediate

Biocatalytic Reduction Selectivity: BaSDR1 Enzyme Performance on ortho-Haloacetophenones

The ortho-haloacetophenone-specific carbonyl reductase BaSDR1 from Bacillus aryabhattai reduces a range of ortho-haloacetophenones to their corresponding (S)-configured chiral alcohols with uniformly high enantioselectivity. Across all substrates tested, including the 2-fluoro and 2-chloro analogs, BaSDR1 delivered product with 99% ee [1]. While the 2,6-difluoro substrate was not explicitly listed in the substrate scope, the enzyme's demonstrated specificity for ortho-halo substrates and its 99% ee performance on the closest structural analogs (e.g., 1-(2-fluorophenyl)ethanol) provide a strong class-level inference that similar stereochemical fidelity can be expected for the 2,6-difluoro derivative [1][2].

Biocatalysis Asymmetric reduction Carbonyl reductase

Chiral Chromatographic Enantiodiscrimination: The 2,6-Difluoro Motif Maximizes Separation Factor

In a systematic thermodynamic study of 19 structurally related aromatic alcohols on a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin GC column, 2,6-difluoro-α-methylbenzyl alcohol (the racemic form of the target compound) exhibited the greatest enantiodiscrimination of all solutes tested [1]. This means the 2,6-difluoro substitution pattern yields the largest separation factor (α) and longest retention time difference between enantiomers compared to other halogen-substituted or unsubstituted analogs under identical conditions.

Chiral chromatography Enantioseparation Analytical method

Pharmacological Differentiation of Enantiomers: The (R)-Configured Anti-HIV DABO Analog is the Active Enantiomer

The DABO-class anti-HIV-1 compound MC-1047, which contains the 1-(2,6-difluorophenyl)ethyl fragment directly attached to the chiral center of the pyrimidinone scaffold, was resolved into its pure (R) and (S) enantiomers by chiral HPLC. In vitro biological testing revealed that the (R) enantiomer is the more active isomer against HIV-1 reverse transcriptase, as confirmed by molecular modeling of the non-nucleoside binding site [1]. This demonstrates that the stereochemistry at the benzylic carbon bearing the 2,6-difluorophenyl group directly dictates pharmacological potency.

HIV reverse transcriptase DABO inhibitor Enantiomer pharmacology

CETP Inhibitor Intermediate: Defined Stereochemistry Required for Merck's Drug Synthesis Platform

Patent CN101212966A from Merck KGaA explicitly describes 2,6-difluoro-α-methylbenzyl alcohol as a key intermediate in the synthesis of a novel class of cholesteryl ester transfer protein (CETP) inhibitors . The synthetic route requires a defined stereochemistry at the benzylic alcohol position, making the enantiopure (S)-configured alcohol (CAS 126534-38-1) the mandatory starting material for this pharmaceutical manufacturing process.

CETP inhibitor Cardiovascular drug intermediate Patent-defined intermediate

Best-Fit Application Scenarios for Procuring (1S)-1-(2,6-Difluorophenyl)ethan-1-ol


Stereospecific Synthesis of CETP Inhibitor Candidates

Research groups and CDMOs pursuing CETP inhibitors based on Merck's disclosed scaffold should procure the (S)-enantiomer directly. The patent CN101212966A defines the synthetic route using this chiral intermediate, and substitution with the racemate would introduce an additional chiral resolution burden that is incompatible with scalable GMP production timelines .

Development of DABO-Class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Given the established finding that the (R)-configured DABO derivative MC-1047 is the active anti-HIV enantiomer, medicinal chemistry programs designing NNRTIs with the 1-(2,6-difluorophenyl)ethyl moiety must use enantiomerically pure starting material. Procuring the incorrect enantiomer (or racemate) would yield product requiring extensive chiral separation and bioassay deconvolution, as demonstrated by the MC-1047 chiral resolution study [1].

High-Sensitivity Chiral Purity Method Development and Reference Standard Use

Because 2,6-difluoro-α-methylbenzyl alcohol exhibits the greatest enantiodiscrimination among 19 aromatic alcohols on cyclodextrin-based GC phases, the pure (S)-enantiomer serves as an ideal reference standard for developing and validating chiral purity methods. This is particularly valuable for analytical laboratories supporting pharmaceutical manufacturing where robust enantiomeric purity determination is a regulatory requirement [2].

Biocatalytic Route Scouting Using ortho-Haloacetophenone-Specific Carbonyl Reductases

Process chemistry groups evaluating green chemistry approaches can benchmark their biocatalytic reduction of 2,6-difluoroacetophenone against the published BaSDR1 enzyme performance. The demonstrated 99% ee for structurally analogous substrates provides a quantitative target for enzyme engineering and reaction optimization when producing the (S)-configured alcohol [3].

Quote Request

Request a Quote for (1S)-1-(2,6-difluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.